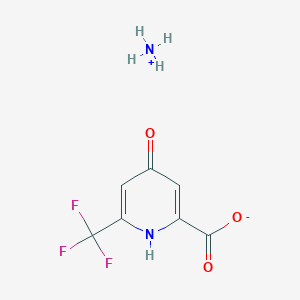
Ammonium 4-hydroxy-6-(trifluoromethyl)pyridine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of fluorinated pyridines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve similar coupling reactions with optimized conditions for yield and purity.
化学反应分析
Types of Reactions
Ammonium 4-hydroxy-6-(trifluoromethyl)pyridine-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced under specific conditions to alter the functional groups.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups into the pyridine ring .
科学研究应用
Ammonium 4-hydroxy-6-(trifluoromethyl)pyridine-2-carboxylate has several applications in scientific research:
作用机制
The mechanism of action of ammonium 4-hydroxy-6-(trifluoromethyl)pyridine-2-carboxylate is not fully understood. it is believed that the trifluoromethyl group plays a crucial role in its biological activity by enhancing the compound’s lipophilicity and metabolic stability . This allows the compound to interact more effectively with molecular targets, potentially leading to improved efficacy in pharmaceutical applications .
相似化合物的比较
Similar Compounds
4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol: Similar in structure but contains a thiol group instead of a carboxylate group.
2-Hydroxy-6-(trifluoromethyl)pyridine: Similar in structure but lacks the ammonium group.
Uniqueness
Ammonium 4-hydroxy-6-(trifluoromethyl)pyridine-2-carboxylate is unique due to the presence of both the trifluoromethyl group and the ammonium carboxylate group. This combination enhances its solubility and reactivity, making it a valuable compound in various research applications .
属性
分子式 |
C7H7F3N2O3 |
|---|---|
分子量 |
224.14 g/mol |
IUPAC 名称 |
azanium;4-oxo-6-(trifluoromethyl)-1H-pyridine-2-carboxylate |
InChI |
InChI=1S/C7H4F3NO3.H3N/c8-7(9,10)5-2-3(12)1-4(11-5)6(13)14;/h1-2H,(H,11,12)(H,13,14);1H3 |
InChI 键 |
QQFRNPHUZQMPML-UHFFFAOYSA-N |
规范 SMILES |
C1=C(NC(=CC1=O)C(F)(F)F)C(=O)[O-].[NH4+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


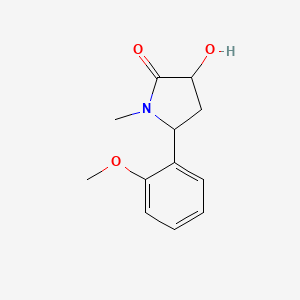
![(E)-3-hydroxy-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)but-2-enenitrile](/img/structure/B14869408.png)
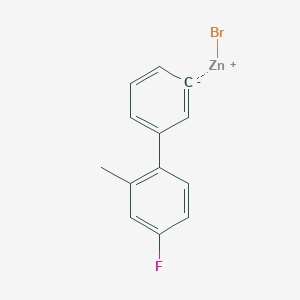
![6-ethyl-4-(4-hydroxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B14869413.png)
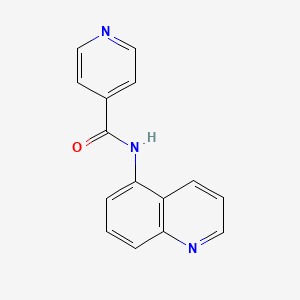

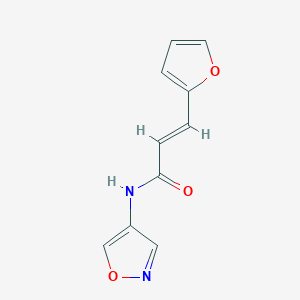
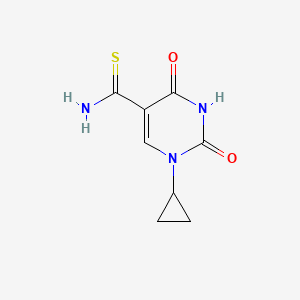
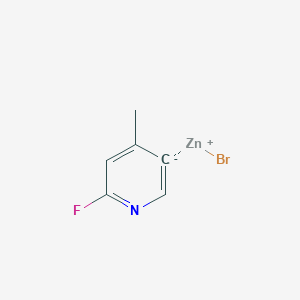
![7-(Tert-butyl)spiro[3.5]nonan-1-one](/img/structure/B14869457.png)
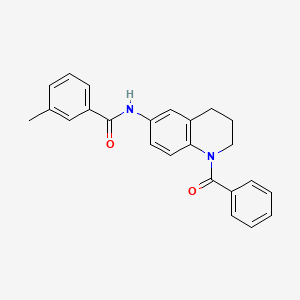
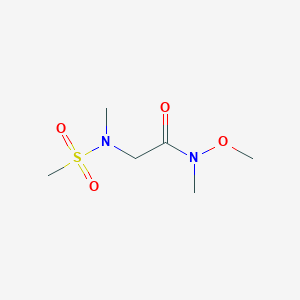
![9,9'-Spirobi[fluoren]-4-amine](/img/structure/B14869473.png)

